molecular formula C9H9NS2 B6213926 7-ethyl-1,3-benzothiazole-2-thiol CAS No. 2742656-09-1

7-ethyl-1,3-benzothiazole-2-thiol

Cat. No.: B6213926
CAS No.: 2742656-09-1
M. Wt: 195.3
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Description

7-Ethyl-1,3-benzothiazole-2-thiol is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound this compound is characterized by the presence of an ethyl group at the 7th position and a thiol group at the 2nd position of the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-1,3-benzothiazole-2-thiol typically involves the condensation of 2-aminobenzenethiol with ethyl-substituted aldehydes or ketones. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RCHO} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCR} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding benzothiazoline derivative.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution reactions.

Major Products:

Scientific Research Applications

7-Ethyl-1,3-benzothiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-ethyl-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity .

Comparison with Similar Compounds

    2-Mercaptobenzothiazole: Lacks the ethyl group but shares the thiol functionality.

    7-Methyl-1,3-benzothiazole-2-thiol: Similar structure with a methyl group instead of an ethyl group.

    2-Aminobenzothiazole: Contains an amino group instead of a thiol group.

Uniqueness: 7-Ethyl-1,3-benzothiazole-2-thiol is unique due to the presence of both the ethyl and thiol groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

2742656-09-1

Molecular Formula

C9H9NS2

Molecular Weight

195.3

Purity

95

Origin of Product

United States

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